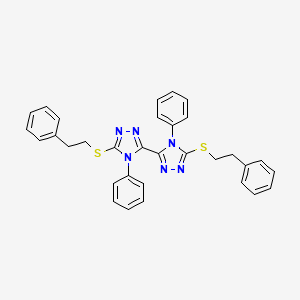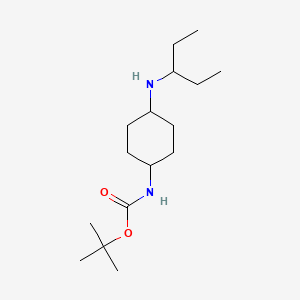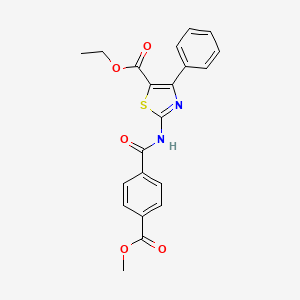
5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) is a synthetic organic compound with notable applications in medicinal chemistry and materials science. This complex molecule, composed of triazole rings substituted with phenethylthio and phenyl groups, has garnered interest due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) typically involves a multi-step synthetic process. A common approach starts with the synthesis of intermediate triazole derivatives through cyclization reactions of appropriate precursors. Subsequent functionalization with phenethylthio and phenyl groups is achieved using nucleophilic substitution or electrophilic aromatic substitution reactions under carefully controlled conditions.
Industrial Production Methods: : In an industrial setting, the production of this compound requires optimization of reaction parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: : The compound 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate. Reduction reactions typically use reducing agents such as sodium borohydride. Substitution reactions can be facilitated by halogenating agents or electrophiles.
Major Products Formed: : The major products of these reactions depend on the specific reaction pathways and conditions. For instance, oxidation might yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, the compound is used as a building block for synthesizing more complex molecules, particularly in the design of pharmaceuticals and novel materials.
Biology: : Its derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound's structure lends itself to drug design and development, where it may interact with biological targets to produce therapeutic effects.
Industry: : Industrial applications include the development of polymers, coatings, and other materials with unique mechanical and chemical properties.
Mecanismo De Acción
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. Its phenethylthio and phenyl groups play a crucial role in binding to active sites, altering the function of these targets.
Molecular Targets and Pathways: : The molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. By binding to these targets, the compound can modulate biochemical processes, leading to various biological effects.
Comparación Con Compuestos Similares
Comparison with Other Compounds: : Similar compounds include other triazole derivatives and sulfur-containing heterocycles. What sets 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) apart is its unique combination of phenethylthio and phenyl substitutions, which impart distinct chemical and biological properties.
List of Similar Compounds
1,2,4-Triazole derivatives
Bisphenyl-substituted triazoles
Phenethylthio-substituted heterocycles
Propiedades
IUPAC Name |
4-phenyl-3-(2-phenylethylsulfanyl)-5-[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N6S2/c1-5-13-25(14-6-1)21-23-39-31-35-33-29(37(31)27-17-9-3-10-18-27)30-34-36-32(38(30)28-19-11-4-12-20-28)40-24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXTZNBTZHZVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine](/img/structure/B2833401.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2833404.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate](/img/structure/B2833405.png)

![N-(2-methyl-1,3-thiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2833407.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2833411.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2833412.png)

![4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2833416.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2833417.png)

![1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2833420.png)
